N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide
Description
N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoroethoxy group, a piperidine ring, and a cyclopropane carboxamide moiety
Properties
IUPAC Name |
N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O3/c14-13(15,16)8-21-7-11(19)18-5-3-10(4-6-18)17-12(20)9-1-2-9/h9-10H,1-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBONFBAGIDXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)C(=O)COCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the piperidine intermediate with 2,2,2-trifluoroethanol in the presence of a suitable activating agent such as a carbodiimide.
Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride under basic conditions to form the acetylated piperidine derivative.
Cyclopropanecarboxamide Formation: Finally, the acetylated piperidine derivative is reacted with cyclopropanecarboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group or the piperidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoroethoxy and piperidine moieties on biological systems. It may serve as a probe to investigate receptor binding and enzyme interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The trifluoroethoxy group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can interact with active sites or binding pockets. The cyclopropane carboxamide moiety may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]carbamate
- N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]methylamine
Uniqueness
Compared to similar compounds, N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide moiety, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
